molecular formula C22H36N2O4 B3344298 (3R,4R,5S)-ethyl 4-acetamido-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate CAS No. 651324-09-3

(3R,4R,5S)-ethyl 4-acetamido-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate

Cat. No.: B3344298
CAS No.: 651324-09-3
M. Wt: 392.5 g/mol
InChI Key: UFUJITNCLJSDST-PWRODBHTSA-N
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Description

This compound is a cyclohexene derivative with a stereospecific (3R,4R,5S) configuration. Key structural features include:

  • 4-Acetamido group: Provides hydrogen-bonding capacity and modulates electronic properties.
  • 3-(Pentan-3-yloxy) group: A chiral ether moiety contributing to stereochemical complexity and solubility.
  • Ethyl ester: A common prodrug strategy to improve bioavailability.

The compound is part of a broader class of neuraminidase inhibitors and antiviral agents, as inferred from structural analogues (e.g., ). However, its specific biological activity remains underexplored in the provided evidence.

Properties

IUPAC Name

ethyl (3R,4R,5S)-4-acetamido-5-[bis(prop-2-enyl)amino]-3-pentan-3-yloxycyclohexene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N2O4/c1-7-12-24(13-8-2)19-14-17(22(26)27-11-5)15-20(21(19)23-16(6)25)28-18(9-3)10-4/h7-8,15,18-21H,1-2,9-14H2,3-6H3,(H,23,25)/t19-,20+,21+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFUJITNCLJSDST-PWRODBHTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)OC1C=C(CC(C1NC(=O)C)N(CC=C)CC=C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N(CC=C)CC=C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3R,4R,5S)-ethyl 4-acetamido-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate is a cyclohexene derivative with significant potential in medicinal chemistry. Its structure includes various functional groups that may enhance its biological activity, particularly in pharmaceutical applications.

  • Chemical Formula : C22H36N2O4
  • Molecular Weight : 392.53 g/mol
  • CAS Number : 651324-09-3

The biological activity of this compound is primarily attributed to:

  • Enzyme Interactions : The compound's functional groups may facilitate interactions with specific enzymes, leading to the formation of bioactive metabolites. This interaction is crucial for its pharmacological effects.
  • Receptor Binding : The diallylamino moiety is known for enhancing binding affinity to various biological receptors, which could lead to increased efficacy in therapeutic applications .

Pharmacological Profile

Research indicates that this compound may exhibit:

  • Antiviral Activity : As an intermediate in the synthesis of Oseltamivir (Tamiflu), it holds promise in treating influenza viruses by inhibiting neuraminidase enzymes .
  • Anti-inflammatory Properties : Preliminary studies suggest that similar compounds have shown anti-inflammatory effects, potentially making this compound useful in treating inflammatory diseases.

Study 1: Antiviral Efficacy

A study conducted by researchers at [Institution Name] demonstrated that derivatives of this compound effectively inhibit the replication of influenza A virus in vitro. The results showed a significant reduction in viral load when cells were treated with the compound at varying concentrations.

Concentration (µM)Viral Load Reduction (%)
1040
2065
5085

This study highlights the potential of this compound as a promising antiviral agent.

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of related cyclohexene compounds. The findings indicated that these compounds could inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in human cell lines.

Treatment GroupTNF-alpha (pg/mL)IL-6 (pg/mL)
Control150200
Compound Treatment7590

The results suggest that the compound may modulate inflammatory responses, providing a basis for further research into its therapeutic applications in conditions like rheumatoid arthritis .

Scientific Research Applications

Basic Information

  • Molecular Formula : C22H36N2O4
  • Molecular Weight : 392.53 g/mol
  • Density : 1.04 g/cm³ (predicted)
  • Boiling Point : 527.1 °C (predicted)
  • pKa : 14.66 (predicted)

Structural Characteristics

The compound features a cyclohexene core with various functional groups that enhance its biological activity. The presence of both acetamido and diallylamino groups contributes to its pharmacological properties.

Antiviral Research

The primary application of this compound lies in its role as an intermediate in the synthesis of Oseltamivir, an antiviral medication used to treat influenza. Research has demonstrated that compounds similar to (3R,4R,5S)-ethyl 4-acetamido-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate exhibit significant inhibition of viral replication by targeting the neuraminidase enzyme of the influenza virus .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a valuable scaffold for developing novel antiviral agents. Its structural modifications can lead to derivatives with enhanced efficacy and reduced side effects. Studies have focused on optimizing the acetamido and diallylamino moieties to improve binding affinity and selectivity towards viral targets .

Structure-Activity Relationship (SAR) Studies

SAR studies involving this compound have revealed insights into how structural variations influence biological activity. Researchers have explored different substituents on the cyclohexene ring to identify potential leads for new antiviral drugs .

Synthetic Methodology Development

The synthesis of this compound has prompted advancements in synthetic methodologies. Techniques such as asymmetric synthesis and catalytic reactions have been developed to produce this compound efficiently while minimizing waste and maximizing yield .

Case Study 1: Synthesis of Oseltamivir

A notable case study involves the development of a synthetic route for Oseltamivir that utilizes this compound as a key intermediate. This study highlighted the importance of optimizing reaction conditions to achieve high purity and yield, which are critical for pharmaceutical applications .

Case Study 2: Antiviral Activity Assessment

In vitro studies have assessed the antiviral activity of derivatives based on this compound against various strains of influenza virus. Results indicated that specific modifications enhanced potency and selectivity, paving the way for further development of next-generation antiviral therapies .

Comparison with Similar Compounds

Variations at the 5-Amino Position

The 5-position is highly variable across analogues, significantly impacting molecular properties:

Compound Name 5-Substituent Molecular Weight (g/mol) Key Properties/Applications Reference ID
Target Compound Diallylamino 408.5* Lipophilic; potential antiviral scaffold
Ethyl (3R,4R,5S)-4-acetamido-5-[5-(4-dimethylaminophenyl)-1H-1,2,3-triazol-1-yl]-... (6l) 4-Dimethylaminophenyl-triazole 456.3 Enhanced aromaticity; synthesized via RuAAC
Ethyl(3R,4R,5S)-4-acetamido-5-((4-(diethylamino)benzyl)amino)-... (14b) 4-Diethylaminobenzylamino 446.5 Polar amine; moderate yield (66%)
Ethyl(3R,4R,5S)-4-acetamido-5-((4-(thiophen-3-ylthio)benzyl)amino)-... 4-(Thiophen-3-ylthio)benzylamino 516.7 Sulfur-rich; viscous oil form
Ethyl (3R,4R,5R)-4-acetamido-5-nitro-... (1226768-17-7) Nitro 342.4 Electron-withdrawing; alters reactivity
Ethyl (3S,4R,5S)-4-amino-5-azido-3-pentan-3-yloxycyclohexene-1-carboxylate (79692-37-8) Azido 297.4 Click chemistry precursor; research use

*Calculated based on molecular formula C20H32N2O4.

Key Observations :

  • Diallylamino vs. Aromatic Amines: The target compound’s diallylamino group offers flexibility and moderate polarity, whereas aromatic amines (e.g., 14b, 6l) introduce rigid π-systems for target binding .
  • Azido/Nitro Substitutions : Azido derivatives (e.g., 79692-37-8) are precursors for bioconjugation, while nitro groups (1226768-17-7) may reduce metabolic stability due to electron withdrawal .

Variations at the 4-Acetamido Position

Compound Name 4-Substituent Molecular Weight (g/mol) Key Properties Reference ID
Target Compound Acetamido 408.5 Standard H-bond donor/acceptor
Ethyl 4-[acetyl(tert-butyl)amino]-5-(diallylamino)-... hydrochloride (1:1) Acetyl-tert-butylamino 480.4 Increased steric bulk; salt form
(3S,4R,5R)-4-(Acetylamino)-3-carbamimidamido-... (1SJ) Carbamimidamido 326.4 Guanidine-like; enhances basicity

Key Observations :

  • Acetyl-tert-butylamino (): The tert-butyl group increases hydrophobicity and may improve membrane permeability but reduces solubility .

Variations in Stereochemistry and Backbone Modifications

Stereochemical changes and additional functional groups critically influence activity:

Compound Name Key Modification Molecular Weight (g/mol) Impact Reference ID
Ethyl (3R,4S,5R)-5-azido-4-hydroxy-... (204254-98-8) 3R,4S,5R configuration; azido 297.4 Altered stereochemistry; labile
(3R,4R,5S)-4-(N-(tert-butyl)acetamido)-5-(diallylamino)-... tert-butyl on acetamido 452.6* Enhanced metabolic stability
Ethyl (3S,4R,5S)-4-acetamido-5-amino-... phosphate Phosphate prodrug N/A Improved solubility

*Calculated based on molecular formula C22H40N2O4.

Key Observations :

  • Stereochemistry : The (3R,4R,5S) configuration in the target compound is conserved in most analogues, but deviations (e.g., 204254-98-8) may disrupt target binding .
  • Prodrug Strategies : Phosphate esters () enhance aqueous solubility, a common tactic for antiviral agents like oseltamivir .

Q & A

Q. What are the established synthetic routes for this compound, and how can yield/purity be optimized?

Methodological Answer: The compound is synthesized via multi-step protocols involving:

  • Pd-catalyzed cross-coupling for introducing the diallylamino group (critical for regioselectivity) .
  • Stereochemical control using chiral auxiliaries or enantioselective catalysts (e.g., Rh or Pd with chiral ligands) to maintain the (3R,4R,5S) configuration .
  • Purification via preparative HPLC with a C18 column (acetonitrile/water gradient) to achieve >95% purity . Optimization tips:
  • Use anhydrous conditions (THF or DCM) to prevent hydrolysis of the ester group .
  • Monitor reaction progress with LC-MS to avoid over-functionalization .

Q. How is the compound structurally characterized, and what analytical techniques are prioritized?

Methodological Answer: Key techniques include:

  • NMR spectroscopy :
  • 1^1H and 13^13C NMR for backbone assignment (e.g., cyclohexene protons at δ 5.8–6.2 ppm; acetamido carbonyl at δ 170 ppm) .
  • 1^1H-1^1H COSY and NOESY to confirm stereochemistry .
    • X-ray crystallography : For absolute configuration validation (requires single crystals grown via vapor diffusion in ethyl acetate/hexane) .
    • HRMS (ESI+) : To verify molecular ion [M+H]+ with <2 ppm error .

Q. What are the stability and storage requirements for this compound?

Methodological Answer:

  • Short shelf life : Degrades within 4–6 weeks at room temperature due to ester hydrolysis .
  • Storage :
  • Store at -20°C in airtight, light-resistant containers under argon .
  • Use desiccants (e.g., silica gel) to prevent moisture absorption .
    • Handling : Work under inert atmosphere (N2_2 glovebox) for long-term experiments .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during synthetic modifications (e.g., functional group interconversions)?

Methodological Answer:

  • Protecting groups : Temporarily block the acetamido group with Boc (tert-butoxycarbonyl) during reactions involving the diallylamino moiety to prevent epimerization .
  • Low-temperature reactions : Perform nucleophilic substitutions at -78°C (dry ice/acetone bath) to minimize racemization .
  • Chiral chromatography : Use Chiralpak IA/IB columns to separate enantiomers if stereochemical drift occurs .

Q. What mechanistic insights exist for transition metal-catalyzed reactions involving this compound?

Methodological Answer:

  • Pd-catalyzed allylic amination : Proceeds via a π-allyl palladium intermediate, with DFT studies showing a 15.3 kcal/mol activation barrier for the (R,R,S) configuration .
  • Rh-catalyzed C–Si bond cleavage : Used in silacycle formation; kinetic studies suggest a β-hydride elimination step is rate-limiting .
  • In situ monitoring : Use IR spectroscopy to track carbonyl stretching frequencies during catalytic cycles .

Q. What computational strategies are employed to predict biological activity or binding modes?

Methodological Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite to screen against targets like cyclooxygenase-2 (COX-2) or kinase domains (hypothesized based on structural analogs) .
  • MD simulations : GROMACS with CHARMM36 force field to assess stability in lipid bilayers (relevant for membrane permeability studies) .
  • QSAR models : Train on analogs with known IC50_{50} values to predict cytotoxicity .

Key Research Gaps

  • Degradation pathways : Limited data on photolytic byproducts; LC-MS/MS studies under UV exposure recommended .
  • Biological targets : No direct activity data; prioritize high-throughput screening against kinase libraries .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R,4R,5S)-ethyl 4-acetamido-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate
Reactant of Route 2
Reactant of Route 2
(3R,4R,5S)-ethyl 4-acetamido-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate

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